O-Demethylchlorothricin

Description

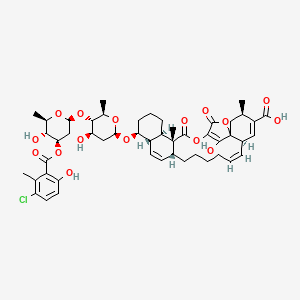

O-Demethylchlorothricin (MC-031) is a spirotetronate polyketide antibiotic first reported by Kawashima et al. in 1992 as part of a series of cholesterol biosynthesis inhibitors (MC-031 to MC-034) . This compound is structurally derived from chlorothricin, a macrolide antibiotic, through the removal of a methyl group (O-demethylation). This compound exhibits potent bioactivity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), by disrupting cholesterol synthesis—a critical pathway in bacterial membrane integrity . Its mechanism involves inhibition of squalene synthase, a key enzyme in the mevalonate pathway .

Properties

CAS No. |

134637-04-0 |

|---|---|

Molecular Formula |

C49H61ClO16 |

Molecular Weight |

941.458 |

IUPAC Name |

(3R,6R,7Z,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-hydroxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid |

InChI |

InChI=1S/C49H61ClO16/c1-23-22-49-28(19-30(23)44(55)56)12-9-7-6-8-11-27-15-16-29-31(48(27,5)47(59)65-42(43(49)54)46(58)66-49)13-10-14-35(29)62-37-20-34(52)41(26(4)61-37)64-38-21-36(40(53)25(3)60-38)63-45(57)39-24(2)32(50)17-18-33(39)51/h9,12,15-19,23,25-29,31,34-38,40-41,51-54H,6-8,10-11,13-14,20-22H2,1-5H3,(H,55,56)/b12-9-/t23-,25-,26-,27-,28-,29+,31-,34-,35+,36-,37+,38+,40-,41-,48-,49?/m1/s1 |

SMILES |

CC1CC23C(C=CCCCCC4C=CC5C(C4(C(=O)OC(=C2O)C(=O)O3)C)CCCC5OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC(=O)C8=C(C=CC(=C8C)Cl)O)O)C=C1C(=O)O |

Synonyms |

O-demethylchlorothricin |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

The MC Series: O-Demethylchlorothricin and Derivatives

The MC-031 to MC-034 series includes structurally modified variants of chlorothricin. Key differences and bioactivities are summarized below:

Table 1: Structural and Functional Comparison of MC Series Compounds

Key Findings :

- O-Demethylation (MC-031) improves target specificity compared to chlorothricin, reducing off-target effects .

- Hydroxylation (MC-032) may enhance aqueous solubility but could destabilize interactions with hydrophobic enzyme pockets .

- The MC series underscores the importance of methylation patterns in modulating bioactivity and pharmacokinetics.

Comparison with Other Spirotetronate Polyketides

Spirotetronate polyketides, such as wychimicins, share a similar macrocyclic scaffold with this compound. A 2022 study identified wychimicins from Actinocrispum wychmicini as MRSA-active agents .

Table 2: Spirotetronate Polyketides and Their Bioactivities

Insights :

- Both classes target Gram-positive pathogens but may exploit distinct enzymatic pathways.

Contrast with Tetracycline and Macrolide Antibiotics

While this compound is a cholesterol biosynthesis inhibitor, tetracyclines (e.g., demeclocycline, oxytetracycline) and macrolides (e.g., erythromycin derivatives) act via protein synthesis inhibition.

Table 3: Mechanistic Differences Across Antibiotic Classes

Critical Notes:

- This compound’s unique mechanism avoids cross-resistance with ribosomal-targeting antibiotics.

- Tetracyclines and macrolides exhibit broader spectra but face rising resistance issues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.